molecular formula C15H24ClNO2 B1439891 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-45-9

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1439891
CAS No.: 1219981-45-9
M. Wt: 285.81 g/mol
InChI Key: JSOSLZLYEDXTFK-UHFFFAOYSA-N
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Description

This compound has recently attracted attention as a potential treatment for heart failure.

Preparation Methods

The synthetic routes and reaction conditions for 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride are not widely documented in public sources. it is known that the compound can be synthesized through a series of organic reactions involving piperidine and ethoxyphenoxyethyl intermediates. Industrial production methods likely involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a crucial intermediate in the synthesis of other compounds, such as Tamsulosin, a selective α1-adrenoreceptor antagonist used in the treatment of benign prostatic hyperplasia.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting Na+/K+ ATPase.

    Medicine: As a potential treatment for heart failure, it is being researched for its cardio-selective properties.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves the inhibition of Na+/K+ ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, the compound affects ion transport and cellular processes, which can have therapeutic effects in conditions like heart failure.

Comparison with Similar Compounds

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride can be compared with other Na+/K+ ATPase inhibitors, such as digoxin and ouabain. Unlike these compounds, this compound is cardio-selective, meaning it specifically targets cardiac cells, potentially reducing side effects and increasing efficacy in treating heart failure.

Similar compounds include:

    Digoxin: A well-known Na+/K+ ATPase inhibitor used in the treatment of heart conditions.

    Ouabain: Another Na+/K+ ATPase inhibitor with similar applications but different selectivity and potency.

This compound stands out due to its cardio-selectivity and potential for reduced side effects.

Properties

IUPAC Name

4-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-5-3-4-6-15(14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOSLZLYEDXTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-45-9
Record name Piperidine, 4-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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